

TFFLR-NH2 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

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This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of TFFLR-NH2, a selective peptide agonist of Protease-Activated Receptor 1 (PAR1). This document summarizes key quantitative data, details experimental protocols for assessing peptide activity, and visualizes the core signaling pathways involved in TFFLR-NH2-mediated PAR1 activation.

Introduction

TFFLR-NH2, with the amino acid sequence Thr-Phe-Leu-Leu-Arg-NH2, is a potent and selective agonist for Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor (GPCR) involved in a wide range of physiological and pathological processes, including thrombosis, inflammation, and cancer.[1][2] As a synthetic peptide corresponding to the tethered ligand sequence of PAR1, TFFLR-NH2 serves as a valuable tool for studying PAR1 function and as a lead compound for the development of novel therapeutics.[3] Understanding the relationship between the structure of TFFLR-NH2 and its biological activity is crucial for the rational design of more potent, selective, and stable PAR1 modulators. This guide synthesizes the current knowledge on the SAR of TFFLR-NH2 and related PAR1-activating peptides.

Quantitative Data Summary



Foundational & Exploratory

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The biological activity of TFFLR-NH2 and its analogs is typically quantified by their potency (EC50) and efficacy in functional assays such as calcium mobilization and platelet aggregation. The following table summarizes the available quantitative data for TFFLR-NH2 and related PAR1-activating peptides.



Peptide Sequence	Modificati on	Assay	Target/Ce II Line	EC50 (μM)	Efficacy (% of Thrombin or other standard)	Referenc e
TFFLR- NH2	-	Calcium Mobilizatio n	Cultured Neurons	1.9	Not Reported	[4]
TFFLR- NH2	-	Vasodilatio n	Human Umbilical Artery	Not Reported (Maximal inhibition at 1 µM)	61.50% MMI	[3]
SFLLRN- NH2	-	Platelet Aggregatio n	Human Platelets	-	Full Agonist	[1][5]
SFLLR- NH2	-	Platelet Aggregatio n	Human Platelets	-	Full Agonist	[6]
Macrocycli c SFLLRN analogs	Cyclization	Platelet Aggregatio n	Human Platelets	>24	Much less potent than SFLLRN- NH2	[1]
[Bpa3]SFL LRN-NH2	Phe3 -> Bpa	Platelet Aggregatio n	Human Platelets	Agonist Activity Retained	Not Quantified	[7]
[Bpa4]SFL LRN-NH2	Leu4 -> Bpa	Platelet Aggregatio n	Human Platelets	Agonist Activity Retained	Not Quantified	[7]
[Bpa5]SFL LRN-NH2	Leu5 -> Bpa	Platelet Aggregatio n	Human Platelets	Agonist Activity Retained	Not Quantified	[7]



[Bpa6]SFL LRN-NH2	Arg6 -> Bpa	Platelet Aggregatio n	Human Platelets	Agonist Activity Retained	Not Quantified	[7]
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MMI: Mean Maximal Inhibition. Bpa: p-benzoylphenylalanine.

Note: Direct quantitative structure-activity relationship data for a wide range of TFFLR-NH2 analogs is limited in the public domain. The data presented for SFLLRN-NH2 analogs provides valuable insights into the key structural requirements for PAR1 activation by this class of peptides.

Structure-Activity Relationship Insights

Based on the available data for TFFLR-NH2 and the more extensively studied PAR1 agonist SFLLRN-NH2, the following key SAR insights can be drawn:

- N-terminal Residues (Thr/Ser and Phe): The N-terminal region is critical for receptor activation. The amide nitrogen between the first and second amino acids is a key determinant for receptor recognition.[5]
- Hydrophobic Core (Phe-Leu-Leu): The hydrophobic residues at positions 2, 3, and 4 are
 essential for agonist activity. Hydrophobic contact between the side chains of Phenylalanine
 at position 2 and Leucine at position 4 is thought to be important for receptor binding and
 activation.[5]
- Arginine at Position 5: The positively charged Arginine residue is crucial for activity, likely through electrostatic interactions with the receptor.[8][9][10]
- C-terminal Amide: The C-terminal amidation is a common feature of these synthetic peptides and is generally important for maintaining activity.
- Conformational Constraints: An extended structure of the peptide is suggested to be the primary conformation for receptor recognition and binding.[5] Introducing conformational constraints, such as through cyclization, has been shown to significantly reduce potency.[1]

Experimental Protocols



Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon PAR1 activation by TFFLR-NH2.

Materials:

- Cells expressing PAR1 (e.g., cultured neurons, HEK293 cells transfected with PAR1)
- Fluo-4 AM calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- TFFLR-NH2 and analog stock solutions
- 96-well black, clear-bottom microplates
- Fluorescence microplate reader with automated liquid handling

Protocol:

- Cell Plating: Seed cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
- Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS/HEPES. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
- Compound Preparation: Prepare serial dilutions of TFFLR-NH2 and its analogs in HBSS/HEPES.
- Measurement: Place the cell plate in the fluorescence microplate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).
- Agonist Addition: Program the instrument to add the compound solutions to the wells and immediately begin recording fluorescence intensity over time.



 Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Calculate the EC50 values from the dose-response curves.

Platelet Aggregation Assay

This assay measures the ability of TFFLR-NH2 to induce platelet aggregation.

Materials:

- Freshly drawn human blood anticoagulated with sodium citrate
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
- TFFLR-NH2 and analog stock solutions
- Saline
- Aggregometer

Protocol:

- PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.
- Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value using PPP.
- Assay Procedure:
 - Pipette a known volume of PRP into a cuvette with a stir bar.
 - Place the cuvette in the aggregometer and allow it to warm to 37°C.
 - Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
 - Add the TFFLR-NH2 or analog solution to the PRP and record the change in light transmission over time.

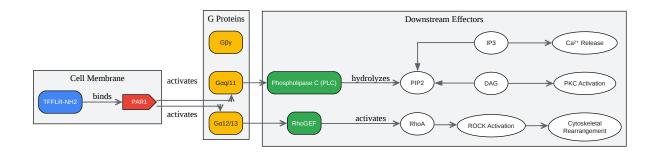


Data Analysis: The increase in light transmission corresponds to platelet aggregation.
 Determine the concentration of each peptide required to induce a half-maximal aggregation response.

Signaling Pathways

Activation of PAR1 by TFFLR-NH2 initiates a cascade of intracellular signaling events through the coupling to multiple G protein subtypes, primarily Gg/11, G12/13, and Gi/o.

TFFLR-NH2-Induced PAR1 Signaling

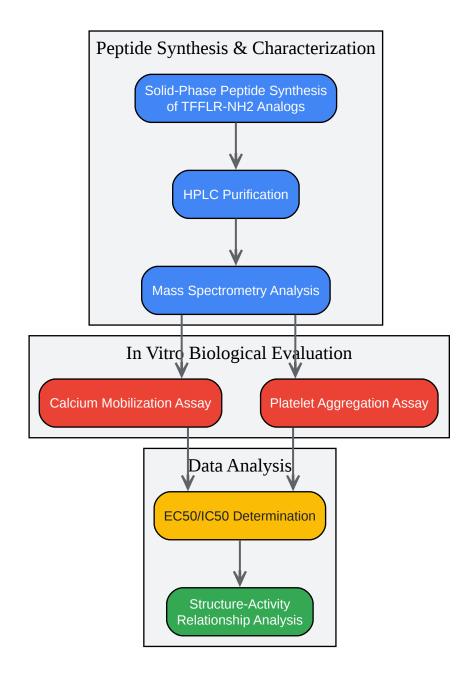


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Caption: TFFLR-NH2 activates PAR1, leading to Gq/11 and G12/13 signaling.

Experimental Workflow for SAR Studies





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Caption: Workflow for TFFLR-NH2 analog synthesis and SAR evaluation.

Conclusion

The peptide TFFLR-NH2 is a valuable pharmacological tool for probing the function of PAR1. While a comprehensive SAR database for TFFLR-NH2 is still emerging, studies on the closely related peptide SFLLRN-NH2 have provided critical insights into the structural requirements for



PAR1 activation. The hydrophobic core and the C-terminal arginine are indispensable for activity, while modifications at other positions can be tolerated to varying degrees. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working on the design of novel PAR1-targeted therapies. Future studies focusing on the systematic modification of the TFFLR-NH2 sequence will be instrumental in refining our understanding of its SAR and in the development of next-generation PAR1 modulators with improved therapeutic profiles.

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